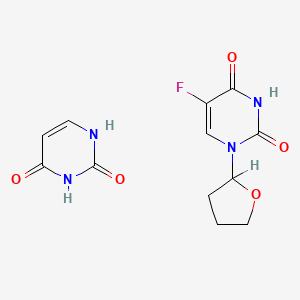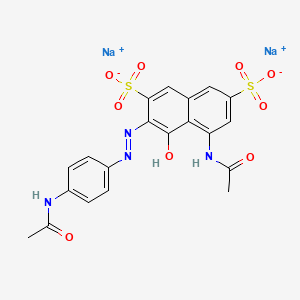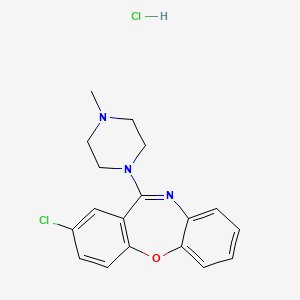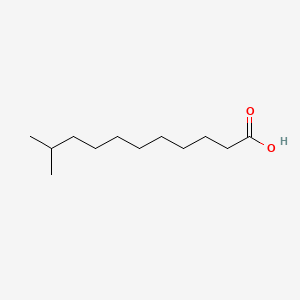
1-Cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Übersicht
Beschreibung
WIN 57273 ist ein neues Fluorchinolon mit verbesserter In-vitro-Aktivität gegen grampositive Krankheitserreger. Es hat in verschiedenen Studien eine überlegene Aktivität im Vergleich zu Ciprofloxacin und Ofloxacin gezeigt . Diese Verbindung ist besonders wirksam gegen Stämme von Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes und Listeria monocytogenes .
Vorbereitungsmethoden
Die Synthese von WIN 57273 beinhaltet die Verwendung spezifischer Reaktionsbedingungen und Reagenzien. Die Herstellungsverfahren umfassen typischerweise die folgenden Schritte:
Bildung des Chinolon-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.
Einführung der Fluorgruppe: Dieser Schritt beinhaltet die Verwendung von Fluorierungsmitteln, um die Fluorgruppe in den Chinolon-Kern einzuführen.
Abschließende Modifikationen: Zusätzliche funktionelle Gruppen werden eingeführt, um die Aktivität und Stabilität der Verbindung zu verbessern.
Industrielle Produktionsverfahren für WIN 57273 sind darauf ausgelegt, die Ausbeute und Reinheit zu optimieren. Diese Verfahren umfassen oft großtechnische Reaktionen unter sorgfältig kontrollierten Bedingungen, um Konsistenz und Qualität zu gewährleisten .
Chemische Reaktionsanalyse
WIN 57273 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien umfassen Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien umfassen Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation von WIN 57273 zur Bildung von Chinolonderivaten mit verstärkter Aktivität führen .
Wissenschaftliche Forschungsanwendungen
WIN 57273 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Es wird als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Fluorchinolonen verwendet.
Biologie: Es wird zur Untersuchung der Mechanismen bakterieller Resistenz und der Entwicklung neuer antimikrobieller Mittel verwendet.
Medizin: Es wird bei der Entwicklung neuer Behandlungen für bakterielle Infektionen eingesetzt, insbesondere bei solchen, die durch grampositive Krankheitserreger verursacht werden.
Industrie: Es wird bei der Herstellung von antimikrobiellen Beschichtungen und Materialien verwendet
Wirkmechanismus
WIN 57273 entfaltet seine Wirkung durch Hemmung der bakteriellen DNA-Gyrase und Topoisomerase IV, die essentiellen Enzyme für die bakterielle DNA-Replikation und -Transkription sind. Diese Hemmung führt zur Störung bakterieller DNA-Prozesse, was letztendlich zum Absterben der Bakterienzelle führt . Die molekularen Zielstrukturen und Signalwege, die an diesem Mechanismus beteiligt sind, sind entscheidend für die antimikrobielle Aktivität der Verbindung.
Analyse Chemischer Reaktionen
WIN 57273 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of WIN 57273 may result in the formation of quinolone derivatives with enhanced activity .
Wissenschaftliche Forschungsanwendungen
WIN 57273 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of fluoroquinolones.
Biology: It is used to study the mechanisms of bacterial resistance and the development of new antimicrobial agents.
Medicine: It is used in the development of new treatments for bacterial infections, particularly those caused by gram-positive pathogens.
Industry: It is used in the production of antimicrobial coatings and materials
Wirkmechanismus
WIN 57273 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death . The molecular targets and pathways involved in this mechanism are critical for the compound’s antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
WIN 57273 wird mit anderen Fluorchinolonen wie Sparfloxacin, Fleroxacin, Temafloxacin und Tiprofloxacin verglichen. Es hat sich gezeigt, dass es im Vergleich zu diesen Verbindungen eine stärkere Aktivität gegen grampositive Bakterien aufweist . Die einzigartigen strukturellen Merkmale von WIN 57273, wie z. B. seine verstärkte Aktivität und Stabilität, machen es zu einer wertvollen Verbindung für Forschung und Entwicklung .
Ähnliche Verbindungen umfassen:
- Sparfloxacin
- Fleroxacin
- Temafloxacin
- Tiprofloxacin
Eigenschaften
IUPAC Name |
1-cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-10-5-12(6-11(2)22-10)14-8-18-15(7-17(14)21)19(24)16(20(25)26)9-23(18)13-3-4-13/h5-9,13H,3-4H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKLCGHPPNAPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154154 | |
| Record name | Win 57273 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123942-04-1 | |
| Record name | Win 57273 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123942041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Win 57273 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,10-Dihydroindeno[1,2-b]indole](/img/structure/B1207775.png)



![3-Bicyclo[3.2.1]octanyl 3-hydroxy-2-phenyl-propanoate](/img/structure/B1207787.png)









